5’-Ethylcarboxamido Adenosine
5’-Ethylcarboxamido Adenosine
N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It derives from an adenosine.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
Brand Name:
Vulcanchem
CAS No.:
35920-39-9
VCID:
VC0005598
InChI:
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
SMILES:
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula:
C12H16N6O4
Molecular Weight:
308.29 g/mol
5’-Ethylcarboxamido Adenosine
CAS No.: 35920-39-9
Inhibitors
VCID: VC0005598
Molecular Formula: C12H16N6O4
Molecular Weight: 308.29 g/mol
CAS No. | 35920-39-9 |
---|---|
Product Name | 5’-Ethylcarboxamido Adenosine |
Molecular Formula | C12H16N6O4 |
Molecular Weight | 308.29 g/mol |
IUPAC Name | (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
Standard InChI | InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 |
Standard InChIKey | JADDQZYHOWSFJD-FLNNQWSLSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES | CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Appearance | A solid |
Description | N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It derives from an adenosine. A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity. |
Solubility | 46.2 [ug/mL] |
Synonyms | 5' N Ethylcarboxamidoadenosine 5'-N-Ethylcarboxamidoadenosine Adenosine 5' N ethyluronamide Adenosine, N6-Ethyl-carboxamido Adenosine-5'-(N-ethylcarboxamide) Adenosine-5'-N-ethyluronamide N Ethylcarboxamidoadenosine N-Ethylcarboxamidoadenosine N6 Ethyl carboxamido Adenosine N6-Ethyl-carboxamido Adenosine NECA |
Reference | 1. Can J Physiol Pharmacol. 1985 Sep;63(9):1195-7. Antagonism by theophylline of the adenosine receptor agonist 5/'-N-ethylcarboxamidoadenosine at the guinea pig ileum. Christofi FL, Cook MA. The inhibitory effect of the putative adenosine A2 receptor agonist 5/'-N-ethylcarboxamidoadenosine (NECA) on acetylcholine release from the stimulated guinea pig ileum preparation and the nature of its antagonism by theophylline were investigated. NECA was shown to inhibit the response of the ileum preparation in a dose-dependent fashion, and an EC50 value of 1.62 X 10(-8) M was determined. This value was comparable with that determined for the A1 receptor agonist N6-R-phenylisopropyladenosine (R-PIA) (2.57 X 10(-8) M) using the same preparation. Competitive antagonism of the inhibitory effect of NECA by theophylline was quantitated and a pA2 value of 5.04 for the methylxanthine was obtained. This value was similar to those obtained previously for R-PIA and adenosine itself and suggests that these nucleosides may be interacting with the same receptor site on myenteric nerve endings. These findings do not permit the designation of the receptor as an A1 or A2 subtype according to current criteria. 2. Br J Pharmacol. 1981 Mar;72(3):443-7. 5/'-N-ethylcarboxamidoadenosine: a potent inhibitor of human platelet aggregation. Cusack NJ, Hourani SM. 1 5/'-N-ethylcarboxamidoadenosine (NECA) is an adenosine analogue which is 22,900 times more potent than adenosine as a vasodilator. Adenosine and some of its analogues are also inhibitors of human platelet aggregation. NECA was tested for its effects on human platelets. 2 NECA (1 microM) inhibited human platelet aggregation induced by adenosine 5/'-diphosphate (ADP), adrenaline, 5-hydroxytryptamine (5-HT) and thrombin more powerfully than adenosine. NECA was 5 to 10 times more potent than adenosine at inhibiting ADP- and adrenaline-induced aggregation. 3 NECA, like adenosine, caused dose-dependent increases in levels of platelet adenosine 3/',5/'-cyclic monophosphate (cyclic AMP), which were competitively inhibited by theophylline, an adenosine antagonist. 4 These effects of NECA, like those of adenosine, were completely stereospecific as the L-enantiomer of NECA was inactive. 5 NECA did not interfere with the inhibition by ADP of prostaglandin E1 (PGE1)-stimulated adenylate cyclase. 6 NECA is the most potent analogue of adenosine tested so far on human platelets, and is the first example of a 5/' modification to retain affinity for the platelet adenosine receptor. |
PubChem Compound | 448222 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume